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Compound of Interest

1-methyl-1H-pyrazole-3-carboxylic
Compound Name: o
aci

cat. No.: B1195300

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal
chemistry and drug development. Its structural elucidation and characterization are
fundamental for its application in synthesis and biological studies. This technical guide provides
a summary of its core spectroscopic data and detailed experimental protocols for acquiring
such data. While specific, publicly available spectra for this exact compound are limited, this
guide outlines the expected spectral characteristics based on its chemical structure and
provides generalized methodologies for its analysis.

Molecular and Chemical Properties

Property Value Source

Chemical Formula CsHeN20:2 --INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
CAS Number 25016-20-0 --INVALID-LINK--

Spectroscopic Data Summary
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Detailed, publicly accessible spectroscopic data for 1-methyl-1H-pyrazole-3-carboxylic acid
is not readily available. The following tables provide expected ranges and characteristics based
on the analysis of similar structures and general principles of spectroscopy.

'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (8) ppm Multiplicity Assighment
~12-13 Singlet (broad) COOH

~7.5-8.0 Doublet H-5 (pyrazole ring)
~6.5-7.0 Doublet H-4 (pyrazole ring)
~3.8-4.2 Singlet N-CHs

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Chemical Shift (8) ppm Assignment
~160-170 C=0 (carboxylic acid)
~140-150 C-3 (pyrazole ring)
~130-140 C-5 (pyrazole ring)
~105-115 C-4 (pyrazole ring)
~35-45 N-CHs

IR (Infrared) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

2500-3300 Strong, Broad O-H stretch (carboxylic acid)
~3100 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
1680-1720 Strong C=0 stretch (carboxylic acid)
1500-1600 Medium C=N and C=C stretch
(pyrazole ring)

~1450 Medium C-H bend (aliphatic)
1200-1300 Strong C-O stretch (carboxylic acid)

Mass Spectrometry (M) @@

m/z Fragmentation
126 [M]* (Molecular ion)
109 [M-OH]*

81 [M-COOH]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

o Sample Preparation: Dissolve 5-10 mg of 1-methyl-1H-pyrazole-3-carboxylic acid in

approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCls). The

choice of solvent is critical to avoid exchange of the carboxylic acid proton with solvent

protons.

« Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2
seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o A greater number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into
a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact.

¢ Instrumentation: Use a benchtop FT-IR spectrometer.

o Data Acquisition:
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o Collect a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the sample in the instrument and collect the sample spectrum.

o The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm~1,

o Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands
corresponding to different functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
For a carboxylic acid, LC-MS is often preferred.

« lonization: Electrospray ionization (ESI) is a common method for carboxylic acids. It can be
run in either positive or negative ion mode.

e Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight
(TOF), or ion trap.

o Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem
mass spectrometry (MS/MS) can be performed to obtain fragmentation information by
selecting the molecular ion and subjecting it to collision-induced dissociation.

o Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge
ratio (m/z) of the parent ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 1-methyl-1H-pyrazole-3-carboxylic acid.
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Compound Synthesis & Purification

Synthesis of 1-methyl-1H-
pyrazole-3-carboxylic acid
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Caption: Workflow for the spectroscopic characterization of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Data of 1-methyl-1H-pyrazole-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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pyrazole-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195300?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

